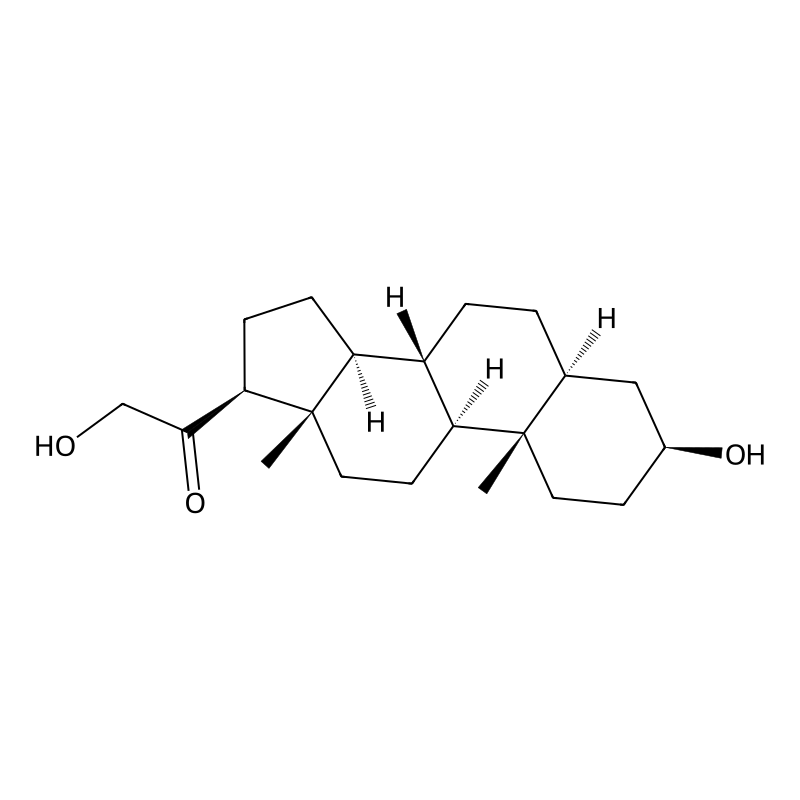

3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Angiogenesis Research

Specific Scientific Field: Biomedical Research, specifically Angiogenesis .

Summary of the Application: The compound is used as an antagonist for integrins alphav beta 3 and alphav beta 5, which are involved in endothelial-cell invasion and capillary-like tube formation, key processes in angiogenesis .

Methods of Application: The compound is used in conjunction with a three-dimensional assay employing bovine aortic and microvascular endothelial cells. The assay is used to demonstrate the role of alphav beta 3 and alphav beta 5 in regulating angiogenesis in vitro .

Results or Outcomes: The compound was found to be a potent inhibitor of endothelial cell invasion and differentiation induced by vascular endothelial growth factor-A or fibroblast growth factor-2 .

Application in Anti-Cancer Research

Specific Scientific Field: Biomedical Research, specifically Oncology .

Summary of the Application: A similar compound, 25 ®-26-acetoxy-3β,5α-dihydroxycholest-6-one, was semi-synthesized and evaluated for its anti-cancer properties .

Results or Outcomes: The compound showed potent cytotoxicity activities against the cancer cell lines, with IC50 values ranging from 3.0 to 15.5 µM. It was found to inhibit cancer cell proliferation through inducing early and late-stage apoptosis .

Application in Virology Research

Specific Scientific Field: Biomedical Research, specifically Virology .

Summary of the Application: The integrins alpha v beta 3 and alpha v beta 5 have been found to promote viral infection in a novel way. Antibodies against these receptors or soluble penton base block virus internalization without affecting attachment .

Methods of Application: The study involved the use of antibodies against the receptors or soluble penton base to block virus internalization. The adenovirus was used in the study, which binds to cultured cells lacking alpha v integrins but fails to become internalized, thus restricting infection of these cells .

Results or Outcomes: The study found that adenovirus attachment and uptake into cells are separate but cooperative events that result from the interaction of distinct viral coat proteins with a receptor for attachment and alpha v integrin receptors for internalization .

Application in Structural Biology

Specific Scientific Field: Structural Biology .

Summary of the Application: AlphaFold 3, a tool developed by DeepMind, predicts the structure and interactions of all of life’s molecules, including complex biomolecules like "3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE" .

Methods of Application: AlphaFold 3 uses machine learning algorithms to predict the structure and interactions of biomolecules based on their amino acid sequences .

Results or Outcomes: The tool has been used to accelerate drug design and genomics research, develop biorenewable materials, and create more resilient crops .

Application in Drug Discovery

Specific Scientific Field: Pharmaceutical Research, specifically Drug Discovery .

Summary of the Application: The artificial intelligence program AlphaFold 3, rolled out by Google DeepMind and Isomorphic Labs, has been called “groundbreaking,” holding transformative potential in drug discovery .

Results or Outcomes: AlphaFold 3’s capabilities, outlined in the journal Nature, build on two of its earlier AI models, enabling drug developers to quickly identify promising targets, potentially slashing the time to market by years .

3-beta,5-alpha-tetrahydrodeoxycorticosterone, also known as tetrahydrodeoxycorticosterone, is a neuroactive steroid synthesized from deoxycorticosterone. This compound plays a significant role in the central nervous system and exhibits various physiological effects. Structurally, it is classified as a steroid with the molecular formula and a molar mass of approximately 334.5 g/mol. The compound is characterized by its unique arrangement of hydroxyl groups and its saturated carbon skeleton, which contributes to its biological activity and receptor interactions .

THDOC is believed to act as a neurosteroid, affecting brain function and behavior. One proposed mechanism involves its interaction with gamma-aminobutyric acid (GABA) receptors, which play a role in inhibitory neurotransmission []. THDOC may also modulate other neurotransmitter systems, but further research is needed to confirm these mechanisms.

The synthesis of 3-beta,5-alpha-tetrahydrodeoxycorticosterone involves enzymatic transformations primarily catalyzed by 5α-reductase type I and 3α-hydroxysteroid dehydrogenase. These enzymes facilitate the reduction of deoxycorticosterone, leading to the formation of tetrahydrodeoxycorticosterone through hydroxylation reactions at specific carbon positions. The typical reaction pathway includes:

- Reduction of Deoxycorticosterone:

- The initial substrate undergoes a reduction across the C4-C5 double bond.

- Hydroxylation:

- Subsequent hydroxylation occurs at the C3 position, resulting in the formation of the final steroid structure.

These reactions underscore the compound's metabolic pathways and its potential for further transformation into other biologically active metabolites .

3-beta,5-alpha-tetrahydrodeoxycorticosterone acts primarily as a positive allosteric modulator of the GABA receptor. This interaction enhances GABAergic activity, leading to sedative, anxiolytic, and anticonvulsant effects. The compound's influence on neuronal excitability makes it relevant in various neurophysiological contexts, including:

- Stress Response: Elevated levels during stress can activate GABA receptors, suggesting a role in managing stress-sensitive conditions such as anxiety and depression.

- Epilepsy: Its modulation of neurotransmission may be implicated in conditions like catamenial epilepsy, where hormonal fluctuations affect seizure frequency .

The synthesis of 3-beta,5-alpha-tetrahydrodeoxycorticosterone can be achieved through several methods:

- Enzymatic Synthesis:

- Utilizing recombinant enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase to convert deoxycorticosterone into tetrahydrodeoxycorticosterone.

- Chemical Synthesis:

- Organic synthesis approaches may involve multi-step reactions starting from steroid precursors or derivatives, employing reagents that facilitate selective reductions and hydroxylations.

- Isolation from Biological Sources:

The applications of 3-beta,5-alpha-tetrahydrodeoxycorticosterone span both clinical and research domains:

- Neuropharmacology: Investigated for its potential therapeutic effects in treating anxiety disorders, depression, and epilepsy.

- Endocrinology: Studied for its role in stress physiology and hormonal regulation within the central nervous system.

- Research Tool: Used in studies examining GABAergic modulation and neurosteroid interactions with various receptors .

Research has highlighted several interactions involving 3-beta,5-alpha-tetrahydrodeoxycorticosterone:

- GABA Receptor Modulation: It enhances GABA receptor activity, leading to increased inhibitory neurotransmission.

- Neurotransmitter Dynamics: Studies indicate that this compound can influence other neurotransmitter systems indirectly by modulating GABAergic signaling.

- Potential Antagonism: Some studies suggest that its effects can be antagonized by specific blockers of GABA receptors, indicating a direct interaction mechanism .

Several compounds share structural or functional similarities with 3-beta,5-alpha-tetrahydrodeoxycorticosterone. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Deoxycorticosterone | Corticosteroid | Precursor to tetrahydrodeoxycorticosterone |

| Allopregnanolone | Neuroactive steroid | Positive modulator of GABA receptors |

| Pregnenolone | Neuroactive steroid | Precursor to various steroids; modulates neurotransmission |

| Testosterone | Androgen | Influences mood and behavior; interacts with similar receptors |

Uniqueness of 3-beta,5-alpha-Tetrahydrodeoxycorticosterone

What distinguishes 3-beta,5-alpha-tetrahydrodeoxycorticosterone from these compounds is its specific role as a neuroactive steroid with potent effects on GABA receptors. While other steroids may share structural similarities or even some functional roles (e.g., allopregnanolone), the unique combination of its chemical structure and biological activity positions it distinctly within neuropharmacology and endocrinology contexts .

Enzymatic Conversion of Deoxycorticosterone to 3β,5α-THDOC

The biosynthesis of 3β,5α-THDOC begins with deoxycorticosterone, a corticosteroid precursor produced in the adrenal glands. Two sequential enzymatic reactions are critical for this conversion:

- 5α-Reductase Type I catalyzes the reduction of the Δ⁴ double bond in deoxycorticosterone, forming 5α-dihydrodeoxycorticosterone (5α-DHDOC). This enzyme is NADPH-dependent and highly expressed in peripheral tissues such as the liver, prostate, and skin [1] [5].

- 3α-Hydroxysteroid Dehydrogenase (3α-HSD) subsequently reduces the 3-keto group of 5α-DHDOC to a 3α-hydroxyl group, yielding 3α,5α-THDOC [1] [6].

Notably, the nomenclature "3β,5α-THDOC" may represent a less common stereoisomer or a historical misclassification. Most research refers to the 3α,5α configuration (commonly abbreviated as THDOC), which is a potent GABA~A~ receptor modulator [1] [3].

Table 1: Enzymatic Steps in 3β,5α-THDOC Biosynthesis

| Enzyme | Substrate | Product | Cofactor | Tissue Localization |

|---|---|---|---|---|

| 5α-Reductase Type I | Deoxycorticosterone | 5α-DHDOC | NADPH | Liver, prostate, adrenal [5] |

| 3α-HSD (AKR1C4) | 5α-DHDOC | 3α,5α-THDOC | NADPH | Liver, brain, adrenal [6] |

Role of 3α-Hydroxysteroid Dehydrogenase and Related Enzymes

The 3α-HSD family (AKR1C isoforms) determines the stereospecificity and efficiency of 3β,5α-THDOC synthesis:

- AKR1C4 (Type 1 3α-HSD): Predominantly expressed in the liver, this isoform catalyzes the final step in hepatic neurosteroid metabolism, ensuring systemic availability of 3α,5α-THDOC [6].

- AKR1C3 (Type 2 3α-HSD): Found in steroidogenic tissues, this isoform may contribute to local synthesis in the adrenal glands and brain [6].

- AKR1C2 (Type 3 3α-HSD): Expressed in the prostate and neural tissues, it regulates tissue-specific neurosteroid levels [6].

These isoforms share >70% sequence homology but exhibit distinct kinetic properties. For example, AKR1C4 has a lower K~m~ for 5α-DHDOC (~5 μM) compared to AKR1C2 (~20 μM), favoring hepatic synthesis [6].

Tissue-Specific Biosynthesis: Peripheral vs. Central Nervous System

3β,5α-THDOC synthesis occurs in both peripheral and central nervous system (CNS) compartments, with divergent regulatory mechanisms:

Peripheral Synthesis

- Adrenal Glands: Deoxycorticosterone is synthesized in the zona fasciculata and converted to 3α,5α-THDOC via adrenal 5α-reductase and 3α-HSD [1].

- Liver: The major site of systemic 3α,5α-THDOC production, where high 5α-reductase and 3α-HSD activity ensures rapid metabolism of adrenal-derived deoxycorticosterone [1] [5].

- Prostate: Stromal 5α-reductase activity converts deoxycorticosterone to 5α-DHDOC, though limited 3α-HSD expression results in lower 3α,5α-THDOC levels compared to the liver [5].

Central Nervous System Synthesis

- Brain: Astrocytes and oligodendrocytes express 5α-reductase and 3α-HSD, enabling local synthesis of 3α,5α-THDOC. This autocrine/paracrine production modulates GABAergic tone independently of peripheral sources [3].

- Spinal Cord: Preliminary evidence suggests spinal synthesis may influence nociceptive processing, though this requires further validation.

Table 2: Tissue-Specific Biosynthesis of 3β,5α-THDOC

| Tissue | 5α-Reductase Activity | 3α-HSD Isoform | Primary Role |

|---|---|---|---|

| Liver | High | AKR1C4 | Systemic neurosteroid supply |

| Adrenal | Moderate | AKR1C3 | Stress-responsive synthesis |

| Brain | Low | AKR1C2 | Local GABA~A~ receptor modulation |

| Prostate | High | AKR1C2 | Androgen metabolism |

Regulatory Mechanisms Influencing Biosynthesis

Multiple factors modulate 3β,5α-THDOC production:

Genetic Regulation

- CYP11B1/CYP11B2 Polymorphisms: Variants in these genes alter deoxycorticosterone availability, indirectly affecting 3β,5α-THDOC synthesis. The -344 C/T polymorphism in CYP11B2 correlates with 19.4% heritability in urinary THDOC metabolites [2].

- AKR1C Haplotypes: Specific AKR1C2/3 variants reduce 3α-HSD activity by 30–50%, impacting CNS neurosteroid levels [6].

Hormonal Regulation

- ACTH: Stimulates adrenal deoxycorticosterone secretion, increasing substrate for peripheral 3β,5α-THDOC synthesis [1].

- Cortisol Feedback: Glucocorticoids suppress hypothalamic-pituitary-adrenal axis activity, indirectly reducing precursor availability [1].

Neuronal Activity

- GABA~A~ Receptor Activation: 3α,5α-THDOC enhances GABAergic inhibition, creating a negative feedback loop that downregulates its own synthesis during prolonged sedation [1] [3].

Pathophysiological Modulation

Interaction with Gamma-Aminobutyric Acid Type A Receptors

The gamma-aminobutyric acid type A receptor system represents the principal target for neurosteroid modulation in the central nervous system. The compound 3β,5α-tetrahydrodeoxycorticosterone exhibits fundamentally different pharmacological properties compared to its stereoisomeric counterpart 3α,5α-tetrahydrodeoxycorticosterone at these receptors [1] [2].

Allosteric Modulation and Binding Sites

The molecular basis of 3β,5α-tetrahydrodeoxycorticosterone activity at gamma-aminobutyric acid type A receptors involves highly specific stereochemical requirements for neurosteroid binding. Structural analysis has revealed that the compound fails to bind to the canonical intersubunit β(+)-α(-) binding site that mediates potentiation by active neurosteroids [3]. This critical binding site, located at the interface between subunits, requires the presence of a 3α-hydroxyl group for effective neurosteroid interaction. The 3β-hydroxyl stereochemistry in 3β,5α-tetrahydrodeoxycorticosterone prevents effective binding to this potentiation site, explaining the absence of positive allosteric modulation observed with this compound [3].

However, detailed binding studies have demonstrated that 3β,5α-tetrahydrodeoxycorticosterone does interact with intrasubunit binding sites within both the α1 and β3 subunits of the gamma-aminobutyric acid type A receptor complex [3]. These intrasubunit sites are located within individual subunits rather than at subunit interfaces and appear to mediate different functional effects compared to the intersubunit potentiation site. The binding to these intrasubunit sites occurs with lower affinity than the intersubunit site but contributes to the overall neurosteroid pharmacology [3].

The binding site selectivity of 3β,5α-tetrahydrodeoxycorticosterone has been confirmed through extensive mutation studies. Mutations targeting the intersubunit binding site, such as Q242L in the α1 subunit, have no effect on 3β,5α-tetrahydrodeoxycorticosterone binding, while mutations in the intrasubunit sites significantly alter the compound's effects [3]. This differential binding pattern provides a molecular explanation for the distinct pharmacological profile of 3β,5α-tetrahydrodeoxycorticosterone compared to potentiating neurosteroids.

Agonistic versus Antagonistic Effects on Gamma-Aminobutyric Acid-ergic Neurotransmission

The functional consequences of 3β,5α-tetrahydrodeoxycorticosterone interaction with gamma-aminobutyric acid type A receptors differ markedly from those of positive allosteric modulators. Electrophysiological recordings have consistently demonstrated that 3β,5α-tetrahydrodeoxycorticosterone does not enhance gamma-aminobutyric acid-induced chloride currents, even at concentrations up to 1000 nanomolar [1] [3]. This absence of potentiation reflects the compound's inability to bind to the intersubunit site responsible for positive allosteric modulation.

Instead of potentiation, 3β,5α-tetrahydrodeoxycorticosterone promotes receptor desensitization through its binding to intrasubunit sites [3]. This desensitization manifests as a reduction in the steady-state current during prolonged gamma-aminobutyric acid application, effectively reducing the overall gamma-aminobutyric acid-ergic response. The desensitization mechanism involves stabilization of non-conducting receptor states, thereby reducing the efficacy of gamma-aminobutyric acid-ergic neurotransmission [3].

Competitive antagonism studies have revealed that 3β,5α-tetrahydrodeoxycorticosterone can interfere with the positive effects of active neurosteroids. When co-applied with potentiating neurosteroids such as 3α,5α-tetrahydrodeoxycorticosterone, the 3β-isomer reduces the enhancement of gamma-aminobutyric acid responses without affecting the gamma-aminobutyric acid response itself [4]. This selective antagonism occurs in a non-competitive manner, suggesting that 3β,5α-tetrahydrodeoxycorticosterone interferes with the positive allosteric modulation through a distinct mechanism rather than competing for the same binding site.

Comparative Analysis with Other Neuroactive Steroids

The stereochemical specificity of neurosteroid action at gamma-aminobutyric acid type A receptors is exemplified by the dramatic differences between 3β,5α-tetrahydrodeoxycorticosterone and its 3α-isomer. While 3α,5α-tetrahydrodeoxycorticosterone represents one of the most potent endogenous positive allosteric modulators of gamma-aminobutyric acid type A receptors, with efficacy comparable to allopregnanolone, 3β,5α-tetrahydrodeoxycorticosterone exhibits minimal gamma-aminobutyric acid-ergic activity [1] [5] [6].

The comparison extends to other neurosteroid pairs, where the 3β-hydroxyl stereochemistry consistently confers reduced or antagonistic activity. For instance, 3β,5α-allopregnanolone functions as a negative allosteric modulator, promoting receptor desensitization and reducing gamma-aminobutyric acid-ergic responses [3]. This pattern suggests that the 3β-hydroxyl group represents a general pharmacophore for neurosteroid antagonism or negative modulation.

Quantitative structure-activity relationship analysis has revealed that the 3α-hydroxyl group is essential for positive allosteric modulation, with the 3β-hydroxyl group not only failing to support positive modulation but actively promoting negative effects [3]. The magnitude of these differences is substantial, with 3α,5α-tetrahydrodeoxycorticosterone enhancing gamma-aminobutyric acid responses by over 800 percent in some receptor subtypes, while 3β,5α-tetrahydrodeoxycorticosterone produces no enhancement [7].

Electrophysiological Effects on Neuronal Activity

The electrophysiological consequences of 3β,5α-tetrahydrodeoxycorticosterone application to central nervous system neurons reflect its limited gamma-aminobutyric acid-ergic activity. Single-cell recordings from mesencephalic reticular formation neurons have demonstrated that 3β,5α-tetrahydrodeoxycorticosterone fails to alter neuronal firing patterns, in contrast to the potent inhibitory effects of 3α,5α-tetrahydrodeoxycorticosterone [1]. This absence of direct neuronal effects suggests that 3β,5α-tetrahydrodeoxycorticosterone does not significantly modulate neuronal excitability under normal conditions.

Whole-cell patch-clamp recordings have confirmed that 3β,5α-tetrahydrodeoxycorticosterone does not enhance gamma-aminobutyric acid-evoked currents across various concentrations and receptor subtypes [1] [3]. The compound fails to prolong the decay time of gamma-aminobutyric acid-mediated inhibitory postsynaptic currents, a hallmark of positive neurosteroid modulation [8]. This electrophysiological profile distinguishes 3β,5α-tetrahydrodeoxycorticosterone from active neurosteroids and explains its limited behavioral effects.

The lack of direct electrophysiological effects does not preclude potential indirect actions through metabolic pathways or interactions with other neurotransmitter systems. However, the primary electrophysiological signature of 3β,5α-tetrahydrodeoxycorticosterone is characterized by the absence of the typical neurosteroid effects on gamma-aminobutyric acid-ergic neurotransmission [1].

Modulation of Synaptic and Extrasynaptic Gamma-Aminobutyric Acid Type A Receptors

The differential effects of neurosteroids on synaptic versus extrasynaptic gamma-aminobutyric acid type A receptors represent a critical aspect of their pharmacology. While 3α,5α-tetrahydrodeoxycorticosterone exhibits particularly potent effects at extrasynaptic receptors containing the δ subunit, 3β,5α-tetrahydrodeoxycorticosterone shows minimal activity at both synaptic and extrasynaptic receptor populations [9] [7].

Extrasynaptic gamma-aminobutyric acid type A receptors, which mediate tonic inhibition, are typically more sensitive to neurosteroid modulation than synaptic receptors. These receptors, often containing α4 or α6 subunits paired with δ subunits, are activated by ambient gamma-aminobutyric acid concentrations and provide persistent inhibitory tone [10]. The absence of 3β,5α-tetrahydrodeoxycorticosterone activity at these receptors indicates that this compound does not contribute to the modulation of tonic inhibition.

The subunit specificity of neurosteroid action has been extensively characterized for active compounds, with δ subunit-containing receptors showing enhanced sensitivity to positive modulation [9] [7]. The failure of 3β,5α-tetrahydrodeoxycorticosterone to bind to the potentiation site means that this enhanced sensitivity is not observed with this compound, regardless of receptor subunit composition [3]. This uniform lack of activity across receptor subtypes further emphasizes the stereochemical requirements for neurosteroid efficacy.

Studies using recombinant receptor systems have confirmed that 3β,5α-tetrahydrodeoxycorticosterone does not activate or potentiate any of the major gamma-aminobutyric acid type A receptor subtypes, including α1β3γ2L, α1β3δ, α6β3γ2L, and α6β3δ configurations [7]. This broad lack of activity contrasts with the subtype-selective enhancement produced by active neurosteroids and supports the classification of 3β,5α-tetrahydrodeoxycorticosterone as a functionally inactive neurosteroid isomer.

The implications of these findings extend to understanding the physiological role of neurosteroid metabolism. The enzymatic conversion of active neurosteroids to their inactive 3β-isomers may represent a mechanism for terminating neurosteroid action, similar to the role of metabolic inactivation in other neurotransmitter systems [6]. This metabolic pathway could provide temporal control over neurosteroid signaling and contribute to the homeostatic regulation of gamma-aminobutyric acid-ergic neurotransmission.

Data Tables

| Neurosteroid | GABA_A Receptor Effect | Binding Site | Electrophysiological Effect | Functional Impact |

|---|---|---|---|---|

| 3α,5α-THDOC | Potent positive allosteric modulation | Intersubunit β(+)-α(-) interface | Enhances GABA-induced currents | Anxiolytic, anticonvulsant |

| 3β,5α-THDOC | Minimal or no effect | No binding to intersubunit site | No enhancement of GABA currents | No significant GABAergic activity |

| 3α,5β-THDOC | Moderate positive allosteric modulation | Intersubunit β(+)-α(-) interface | Enhances GABA-induced currents | Anxiolytic, anticonvulsant |

| Binding Site | Key Residues | Function | 3α,5α-THDOC Binding | 3β,5α-THDOC Binding |

|---|---|---|---|---|

| Intersubunit β(+)-α(-) | Q241 (α1), T305 (β3) | Potentiation and activation | Yes | No |

| α1 Intrasubunit | N408, Y411 | Activation and desensitization | Yes | Yes |

| β3 Intrasubunit | Y284, W245 | Desensitization | Yes | Yes |

| Compound | Concentration | Effect Type | Receptor Subtype | Enhancement Percentage |

|---|---|---|---|---|

| 3α,5α-THDOC | 30 nM | Potentiation | α1β3γ2L | 15-50% |

| 3α,5α-THDOC | 300 nM | Potentiation | α1β3δ | >150% |

| 3α,5α-THDOC | 1000 nM | Direct activation | α1β3δ | >800% |

| 3β,5α-THDOC | 100 nM | No effect | α1β3γ2L | 0% |

| 3β,5α-THDOC | 1000 nM | No effect | α1β3δ | 0% |